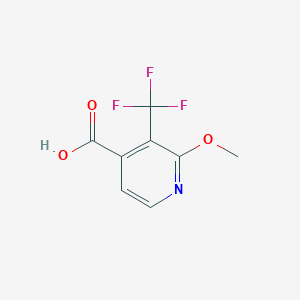

2-Methoxy-3-(trifluoromethyl)isonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-3-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-6-5(8(9,10)11)4(7(13)14)2-3-12-6/h2-3H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDLBQQHSDQZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Chemical Landscape of Trifluoromethylated Pyridinecarboxylic Acids: A Technical Guide to 2-(Trifluoromethyl)isonicotinic Acid

An important note on the requested compound: Initial searches for "2-Methoxy-3-(trifluoromethyl)isonicotinic acid" did not yield a specific CAS number or substantial technical data. This suggests that it may be a novel or less-characterized compound. Therefore, this guide will focus on a closely related and well-documented analogue, 2-(Trifluoromethyl)isonicotinic acid , to provide a comprehensive technical overview within a similar chemical space for researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Its high electronegativity and metabolic stability often lead to enhanced binding affinity, improved membrane permeability, and increased resistance to metabolic degradation.[1][2][3] This guide provides a detailed technical overview of 2-(Trifluoromethyl)isonicotinic acid, a key building block in the synthesis of complex bioactive molecules.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for 2-(Trifluoromethyl)isonicotinic acid.

| Identifier | Value | Source |

| CAS Number | 131747-41-6 | TCI Chemicals, Hangzhou Cheminspire[4], BLD Pharm[5] |

| IUPAC Name | 2-(Trifluoromethyl)pyridine-4-carboxylic acid | |

| Synonyms | 2-(Trifluoromethyl)-4-pyridinecarboxylic Acid | TCI Chemicals |

| Molecular Formula | C₇H₄F₃NO₂ | |

| Molecular Weight | 191.11 g/mol | |

| Canonical SMILES | C1=CN=C(C=C1C(=O)O)C(F)(F)F | |

| InChI Key | Not readily available |

The physicochemical properties of a compound are critical in determining its suitability for various applications, particularly in drug discovery.

| Property | Value | Notes |

| Physical State | Solid | |

| Appearance | Light cream powder | Thermo Fisher Scientific[6] (for Isonicotinic acid) |

| Purity | >98.0% (GC)(T) | TCI Chemicals |

| Water Solubility | The product is water soluble | Thermo Fisher Scientific[6] (for Isonicotinic acid) |

Synthesis and Reaction Pathways

One plausible synthetic approach could involve the oxidation of a corresponding precursor, such as 2-(trifluoromethyl)-4-methylpyridine. The general workflow for such a process is outlined below.

Illustrative Synthetic Workflow

Caption: Generalized workflow for the synthesis of 2-(Trifluoromethyl)isonicotinic acid via oxidation.

Applications in Research and Drug Discovery

Isonicotinic acid and its derivatives are well-established pharmacophores, with isoniazid being a first-line anti-tuberculosis drug.[8] The introduction of a trifluoromethyl group into the isonicotinic acid scaffold can significantly alter its biological activity, making it a valuable building block for novel therapeutic agents.

-

RAF Inhibitors for RAS Mutant Cancers: 2-(trifluoromethyl)isonicotinic acid has been utilized in the synthesis of potent and selective RAF inhibitors.[9] These inhibitors are designed to target cancers with RAS mutations, a significant challenge in oncology. The trifluoromethylpyridyl moiety in these compounds occupies a hydrophobic pocket in the DFG-out conformation of the BRAF kinase.[9]

-

Agrochemicals: Pyridine derivatives containing trifluoromethyl groups are integral to many biologically active compounds in agrochemical and pharmaceutical chemistry.[7] They are often used in the development of herbicides and fungicides due to the enhanced stability and biological activity conferred by the trifluoromethyl and methoxy groups.[10]

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. The following information is based on safety data for isonicotinic acid and related compounds, and should be considered as a general guideline.

Hazard Identification:

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[11][12]

-

Wear protective gloves, eye protection, and face protection.[11]

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

Personal Protective Equipment (PPE):

The following diagram illustrates the recommended PPE for handling 2-(Trifluoromethyl)isonicotinic acid.

Caption: Recommended PPE for handling 2-(Trifluoromethyl)isonicotinic acid.

Conclusion

2-(Trifluoromethyl)isonicotinic acid stands as a valuable and versatile building block for the synthesis of advanced materials and therapeutic agents. Its unique electronic properties, conferred by the trifluoromethyl group, make it an attractive scaffold for modulating the biological activity and pharmacokinetic profiles of drug candidates. While further research into its specific applications is ongoing, its role in the development of novel RAF inhibitors highlights its potential in addressing significant challenges in medicinal chemistry. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound.

References

- Vertex AI Search. (n.d.).

- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Retrieved February 14, 2026.

- CPAChem. (2023, December 18).

- Thermo Fisher Scientific. (2010, November 8).

- Sigma-Aldrich. (n.d.). 2-fluoro-3-methoxyisonicotinic acid | 1211528-26-5. Retrieved February 14, 2026.

- Sigma-Aldrich. (2024, March 2).

- Aaronchem. (2024, November 1).

- PubChem. (n.d.). 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942. Retrieved February 14, 2026.

- Semantic Scholar. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved February 14, 2026.

- PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid | C13H8F3NO3 | CID 215891. Retrieved February 14, 2026.

- ChemScene. (n.d.). 1211581-22-4 | 2-Methoxy-3-methylisonicotinic acid. Retrieved February 14, 2026.

- TCI Chemicals. (n.d.). 2-(Trifluoromethyl)isonicotinic Acid | 131747-41-6. Retrieved February 14, 2026.

- Hangzhou Cheminspire technologies Co., Ltd. (n.d.). 2-(Trifluoromethyl)isonicotinic acid | 131747-41-6. Retrieved February 14, 2026.

- J&K Scientific LLC. (n.d.). 2-Methoxy-3-methylisonicotinic acid | 1211581-22-4. Retrieved February 14, 2026.

- ACS Publications. (2019, May 6). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. Retrieved February 14, 2026.

- Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 14, 2026.

- PMC. (2017, December 1). An improved solvent-free synthesis of flunixin and 2-(arylamino)

- MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 14, 2026.

- US EPA. (2024, April 28). IUPAC - List Details - SRS. Retrieved February 14, 2026.

- 10X CHEM. (n.d.). 1211523-60-2 | 3-methoxy-2-(trifluoromethyl)isonicotinic acid. Retrieved February 14, 2026.

- Appretech Scientific Limited. (n.d.). 2-methoxy-5-(trifluoromethyl)nicotinic acid. Retrieved February 14, 2026.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96 | 131747-43-8. Retrieved February 14, 2026.

- PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 14, 2026.

- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 14, 2026.

- SciSpace. (2024, March 11). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Retrieved February 14, 2026.

- MySkinRecipes. (n.d.). 2-Methoxy-3-(trifluoromethyl)pyridine. Retrieved February 14, 2026.

- Cheméo. (n.d.). Chemical Properties of 3-Methoxy-2,4,5-trifluorobenzoic acid, isohexyl ester. Retrieved February 14, 2026.

- MDPI. (2021, August 22). An Efficient Synthesis of 2-CF3-3-Benzylindoles. Retrieved February 14, 2026.

- MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved February 14, 2026.

- BLD Pharm. (n.d.). 131747-41-6|2-(Trifluoromethyl)isonicotinic acid. Retrieved February 14, 2026.

- ResearchGate. (n.d.). 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. Retrieved February 14, 2026.

- PubChemLite. (n.d.). 3-methoxy-isonicotinic acid (C7H7NO3). Retrieved February 14, 2026.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 2-(Trifluoromethyl)isonicotinic acid | 131747-41-6 | Hangzhou Cheminspire technologies Co., Ltd. [cheminspire.com]

- 5. 131747-41-6|2-(Trifluoromethyl)isonicotinic acid|BLD Pharm [bldpharm.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Methoxy-3-(trifluoromethyl)pyridine [myskinrecipes.com]

- 11. fr.cpachem.com [fr.cpachem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

Solubility profile of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of this compound in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound for applications in medicinal chemistry, process development, and formulation science. The guide details the underlying physicochemical principles governing solubility, provides a robust experimental protocol for solubility determination using the shake-flask method, and discusses the anticipated solubility behavior based on the structural features of the molecule.

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences the developability of a pharmaceutical candidate.[1] For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption and bioavailability.[2] In the realm of organic chemistry and process development, understanding the solubility of a compound in various organic solvents is paramount for purification, crystallization, and formulation.

This compound is a heterocyclic carboxylic acid derivative incorporating a trifluoromethyl group. The interplay of the polar carboxylic acid and methoxy groups with the lipophilic trifluoromethyl group and the pyridine ring suggests a complex solubility profile that will be highly dependent on the nature of the solvent. This guide aims to provide a framework for systematically evaluating and understanding this profile.

Physicochemical Properties and Predicted Solubility Behavior

Structural Features Influencing Solubility:

-

Carboxylic Acid Group (-COOH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents. In basic solvents, it can deprotonate to form a highly polar carboxylate salt, further enhancing solubility.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to solubility in protic solvents. The aromatic ring itself provides a nonpolar surface area, contributing to solubility in less polar solvents.

-

Methoxy Group (-OCH₃): The ether oxygen can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents. The methyl group adds a small degree of lipophilicity.

-

Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing. The presence of fluorine atoms can lead to unique intermolecular interactions and generally decreases solubility in polar, protic solvents while potentially increasing it in non-polar or fluorinated solvents.[3][4]

The "Like Dissolves Like" Principle:

A cornerstone of solubility prediction is the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[5]

-

Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and methoxy groups, as well as the pyridine nitrogen. Therefore, moderate to good solubility is anticipated.

-

Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents can act as hydrogen bond acceptors and have significant dipole moments, which should allow for favorable interactions with the polar functionalities of the molecule.

-

Non-polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited due to the presence of multiple polar functional groups. However, the trifluoromethyl group and the pyridine ring may provide some affinity for less polar environments.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[1][6] This equilibrium-based method involves agitating an excess of the solid compound in the solvent of interest until saturation is reached.[6]

Rationale for Experimental Design

The choice of the shake-flask method is predicated on its reliability and ability to provide a true measure of thermodynamic solubility.[6] The experimental workflow is designed to ensure that equilibrium is reached and that the measured concentration represents the saturation point of the solvent at a given temperature.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be visible after equilibration.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Sample Analysis:

-

Prepare a series of dilutions of the filtered saturated solution with the respective solvent.

-

Analyze the diluted samples by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in each solvent.

-

Use the calibration curve to determine the concentration of the compound in the saturated solutions.

-

Experimental Workflow Diagram

Caption: Workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Anticipated Solubility Profile and Data Presentation

Based on the physicochemical principles discussed, a hypothetical solubility profile of this compound in various organic solvents at 25 °C is presented in the table below. It is important to note that these are expected trends and actual experimental values are required for confirmation.

| Solvent | Solvent Polarity (Dielectric Constant) | Expected Solubility (mg/mL) | Rationale |

| Hexane | 1.88 | < 1 | Non-polar solvent with weak intermolecular forces. |

| Toluene | 2.38 | 1 - 10 | Aromatic solvent, may have some interaction with the pyridine ring. |

| Ethyl Acetate | 6.02 | 10 - 50 | Moderately polar aprotic solvent, can act as a hydrogen bond acceptor. |

| Acetone | 20.7 | 50 - 100 | Polar aprotic solvent, good hydrogen bond acceptor. |

| Acetonitrile | 37.5 | 50 - 100 | Polar aprotic solvent, strong dipole moment. |

| Ethanol | 24.5 | > 100 | Polar protic solvent, capable of extensive hydrogen bonding. |

| Methanol | 32.7 | > 100 | Highly polar protic solvent, strong hydrogen bonding potential. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Highly polar aprotic solvent, excellent hydrogen bond acceptor. |

Influence of Temperature on Solubility

The solubility of solids in liquids generally increases with increasing temperature.[8] This is because the dissolution process for most solids is endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. For carboxylic acids, the effect of temperature on solubility in organic solvents can be significant.[8][9] It is therefore recommended to determine the solubility at different temperatures relevant to the intended application.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. By combining theoretical principles with a robust experimental methodology, researchers can obtain reliable solubility data that is critical for informed decision-making in drug discovery and development. The interplay of the various functional groups in this molecule makes its solubility behavior complex and highly dependent on the solvent environment. The provided shake-flask protocol offers a reliable means to experimentally elucidate this profile.

References

-

Riki, N. T., & Aharon, L. (2021). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Separations, 8(11), 205. Available from: [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

-

Bienta. Shake-Flask Solubility Assay. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 78(9), 767–770. Available from: [Link]

-

Florida State University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

University of Toronto. Solubility of Organic Compounds. Available from: [Link]

-

Slagman, S. (2017). What is the solubility of water in fluorous (fluorinated) solvents?. ResearchGate. Available from: [Link]

-

Reddit. (2022). Determination of maximum solubility?. r/OrganicChemistry. Available from: [Link]

-

ResearchGate. (2014). Why do fluorinated compounds provide both superhydrophobicity and superoleophobicity?. Available from: [Link]

-

Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Available from: [Link]

-

de F. D. S. Junior, V., et al. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Scientific Reports, 13(1), 14217. Available from: [Link]

-

JoVE. (2023). Video: Physical Properties of Carboxylic Acids. Available from: [Link]

-

Emsley, J. W., & Phillips, L. (1971). The solvent dependence of fluorine chemical shifts. Part II. Anisotropic and polar solvents. Molecular Physics, 22(4), 577-591. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyisonicotinic Acid. PubChem. Available from: [Link]

-

Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. r/explainlikeimfive. Available from: [Link]

-

Apelblat, A., & Manzurola, E. (2009). Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. Journal of Chemical & Engineering Data, 54(4), 1247-1250. Available from: [Link]

-

Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. PubChem. Available from: [Link]

-

ResearchGate. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Available from: [Link]

-

Wang, X., et al. (2018). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. Journal of Chemical & Engineering Data, 63(11), 4228-4235. Available from: [Link]

-

Semantic Scholar. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Available from: [Link]

-

MySkinRecipes. (n.d.). 2-Methoxy-3-(trifluoromethyl)pyridine. Available from: [Link]

-

Gerber, T., & Betz, R. (2013). 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o358. Available from: [Link]

-

The Good Scents Company. (n.d.). 2-methoxy-3-methyl pyrazine. Available from: [Link]

-

Cheméo. (n.d.). 2-4-5-Trifluoro-3-methoxybenzoic-acid-cyclohexylmethyl-ester.pdf. Available from: [Link]

Sources

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

Strategic Utilization of 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid in Next-Gen Drug Discovery

This guide details the medicinal chemistry profile, synthetic utility, and strategic application of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid , a privileged scaffold in the development of P2X3 antagonists and TAAR1 agonists.

Executive Summary

This compound represents a high-value pharmacophore in modern medicinal chemistry, particularly within the neurology and respiratory therapeutic areas. Its structural uniqueness lies in the synergistic arrangement of a 2-methoxy group (hydrogen bond acceptor/metabolic handle) and a 3-trifluoromethyl group (lipophilicity booster/conformational lock) on an isonicotinic acid core.

This scaffold has emerged as a critical intermediate in the synthesis of P2X3 receptor antagonists for refractory chronic cough and TAAR1 agonists for neuropsychiatric disorders. The steric bulk of the -CF3 group at position 3 plays a pivotal role in restricting bond rotation, thereby reducing the entropic penalty of binding, while the 2-methoxy group fine-tunes the electronic properties of the pyridine ring, optimizing both potency and metabolic stability.

Structural & Physicochemical Analysis

The "Ortho-Effect" and Conformational Control

The juxtaposition of the trifluoromethyl (-CF3) and methoxy (-OMe) groups creates a unique steric and electronic environment.

-

Metabolic Shielding: The bulky -CF3 group (Van der Waals radius ~2.2 Å) effectively shields the adjacent -OMe group from O-demethylation by cytochrome P450 enzymes, significantly extending the half-life (

) of the parent molecule. -

Electronic Modulation: The strong electron-withdrawing nature of the -CF3 group (

) lowers the pKa of the pyridine nitrogen, reducing the likelihood of non-specific cation-pi interactions that often lead to hERG channel toxicity.

Physicochemical Profile

| Property | Value (Approx.) | Impact on Drug Design |

| LogP | 1.8 - 2.2 | Optimal for CNS penetration and oral bioavailability. |

| H-Bond Acceptors | 3 (N, OMe, COOH) | Facilitates key interactions with receptor active site residues (e.g., Ser, Thr). |

| pKa (Acid) | ~3.5 | Stronger acid than benzoic analogs due to the electron-deficient pyridine ring. |

| PSA | ~60 Ų | Well within the "Rule of 5" limits for membrane permeability. |

Synthetic Pathways & Experimental Protocols

The synthesis of this core requires precise regiocontrol, as the pyridine ring is prone to nucleophilic attack and competing lithiation sites.

Primary Synthetic Route: Directed Ortho-Lithiation

This route utilizes the directing power of the trifluoromethyl group to install the carboxylate at the C4 position.

DOT Diagram: Synthetic Workflow

Figure 1: Convergent synthetic pathway via nucleophilic aromatic substitution followed by regioselective lithiation.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of this compound from 2-chloro-3-(trifluoromethyl)pyridine.

Step 1: Methoxylation (SNAr)

-

Reagents: 2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq), Sodium Methoxide (NaOMe, 1.5 eq), Methanol (anhydrous).

-

Procedure:

-

Dissolve starting material in anhydrous MeOH under

atmosphere. -

Add NaOMe slowly at 0°C to prevent exotherm-driven degradation.

-

Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until starting material (

) disappears. -

Validation: The product, 2-methoxy-3-(trifluoromethyl)pyridine, should show a distinct singlet at

ppm in

-

Step 2: C4-Lithiation and Carboxylation

-

Reagents: 2-Methoxy-3-(trifluoromethyl)pyridine (1.0 eq), LDA (Lithium Diisopropylamide, 1.2 eq), Dry THF, Dry

(gas or dry ice). -

Procedure:

-

Cool a solution of the intermediate in THF to -78°C (Critical: Higher temperatures lead to C6 lithiation or dimerization).

-

Add LDA dropwise over 30 minutes. Stir for 1 hour at -78°C. The solution will typically turn deep yellow/orange, indicating formation of the lithiated species.

-

Bubble excess dry

gas through the solution for 30 minutes, or pour the reaction mixture onto crushed dry ice. -

Allow to warm to room temperature. Quench with 1N HCl to pH 3.

-

Extract with EtOAc, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

-

Yield Expectation: 65–75%.

Medicinal Chemistry Applications

Case Study: P2X3 Receptor Antagonists

P2X3 receptors are ATP-gated ion channels implicated in chronic cough and visceral pain. A major challenge in this field is taste disturbance (dysgeusia) caused by off-target blockade of P2X2/3 heterotrimers.

-

Role of the Scaffold: The this compound moiety is often coupled with amines to form the "head" group of the antagonist.

-

Mechanism: The 3-CF3 group fills a hydrophobic pocket in the P2X3 allosteric site, while the carboxylate-derived amide forms hydrogen bonds with the backbone of the receptor.

-

Selectivity: Optimization of the 4-position substituent (via the acid handle) allows for discrimination between the homotrimeric P2X3 (cough efficacy) and heterotrimeric P2X2/3 (taste side effects).

Application in TAAR1 Agonists

Trace Amine Associated Receptor 1 (TAAR1) is a target for schizophrenia.

-

Design Logic: The isonicotinic acid core mimics the endogenous trace amines but provides a rigid, metabolically stable scaffold that prevents rapid degradation by monoamine oxidases (MAOs).

DOT Diagram: SAR Logic for P2X3 Antagonists

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

References

-

Vertex Pharmaceuticals. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters. Link

-

Merck Sharp & Dohme. (2015). Patent WO2015/138220: Substituted Benzamides as TAAR1 Agonists. WIPO. Link

-

Praxis Precision Medicines. (2021). Patent WO2021/195066: Compounds for Treating CNS Disorders. WIPO. Link

-

Shionogi & Co. (2018). Patent WO2018066718A1: Therapeutic Compounds for P2X3 Antagonism. Google Patents. Link

-

Gu, W., et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology. Link

Bioisosteric potential of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid

Strategic Bioisosterism: The 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid Scaffold

Executive Summary: The Architecture of Potency

In the landscape of modern medicinal chemistry, the This compound scaffold represents a sophisticated interplay of electronic modulation, steric control, and metabolic shielding. While isonicotinic acids are staple building blocks, the specific introduction of a 2-methoxy group adjacent to a 3-trifluoromethyl substituent creates a unique bioisosteric profile.

This guide dissects the utility of this scaffold as a replacement for ortho-substituted benzoic acids and biaryl systems. By leveraging the electron-withdrawing nature of the trifluoromethyl group (-CF

Key Value Proposition:

-

Conformational Locking: The bulky 3-CF

group forces the carboxylic acid (or amide derivative) out of planarity, mimicking the bioactive conformation of ortho-substituted biaryls. -

Metabolic Shielding: The 3-CF

group blocks metabolic oxidation at the vulnerable C3 position, while the 2-OMe group modulates the electron density of the pyridine ring, reducing the propensity for N-oxidation. -

Physicochemical Balance: The pyridine nitrogen improves aqueous solubility compared to phenyl analogs, while the -CF

group maintains the necessary lipophilicity for membrane permeability.

Chemical Architecture & Electronic Properties

The synergistic effect of the substituents on the pyridine core defines the molecule's reactivity and binding potential.

| Feature | Chemical Moiety | Electronic Effect | Physicochemical Impact |

| Core | Pyridine (Isonicotinic) | Electron-deficient aromatic | Increases aqueous solubility; reduces LogP vs. benzene. |

| C2-Substituent | Methoxy (-OMe) | Inductive withdrawal (-I), Mesomeric donation (+M) | Reduces basicity of Pyridine N; acts as a weak H-bond acceptor. |

| C3-Substituent | Trifluoromethyl (-CF | Strong Electron-Withdrawing Group (EWG) | Increases metabolic stability; forces ortho-substituents out of plane (atropisomerism potential). |

| C4-Substituent | Carboxylic Acid (-COOH) | Ionizable headgroup | Primary handle for amide coupling or heterocycle formation. |

Calculated Properties (Estimates):

-

pKa (Pyridine N): ~1.5–2.0 (Significantly reduced by 3-CF

and 2-OMe, making it non-basic at physiological pH). -

cLogP: ~1.8–2.2 (Balanced for CNS and peripheral targets).

-

tPSA: ~65 Å

(Favorable for oral bioavailability).

Bioisosteric Applications & Logic

The primary utility of this scaffold lies in Structure-Activity Relationship (SAR) optimization, specifically when addressing liabilities in lead compounds containing ortho-substituted benzoic acids.

A. The "Twisted" Amide Bioisostere

In kinase inhibitors and GPCR ligands, the "twist" angle between an aromatic ring and an amide bond is often critical for selectivity.

-

The Problem: Unsubstituted benzamides are often planar, leading to poor selectivity and rapid metabolic clearance.

-

The Solution: The 3-CF

group sterically clashes with the amide carbonyl at C4, forcing a non-planar conformation (dihedral angle ~60–90°). This mimics the geometry of ortho-methyl or ortho-chloro substituents but with enhanced metabolic stability.

B. Solubility Enhancement via Pyridine N

Replacing a phenyl ring with a pyridine typically improves solubility. However, an exposed pyridine nitrogen can be a liability (hERG binding, CYP inhibition).

-

The Fix: The 2-OMe and 3-CF

groups flank the nitrogen or electronically deactivate it, reducing the risk of unwanted off-target interactions while retaining the solubility benefit.

Figure 1: Strategic rationale for scaffold hopping from benzoic acid to the this compound core.

Synthetic Accessibility & Functionalization

The synthesis of this compound is robust, typically proceeding via Nucleophilic Aromatic Substitution (S

Route A: S Ar on 2-Chloro Precursor (Recommended)

This is the most scalable route, utilizing the commercially available 2-chloro-3-(trifluoromethyl)isonicotinic acid .

-

Starting Material: 2-Chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid.

-

Reagent: Sodium methoxide (NaOMe) in Methanol (MeOH).

-

Conditions: Reflux, 4–12 hours.

-

Mechanism: The 3-CF

and 4-COOH groups strongly activate the 2-position for nucleophilic attack by methoxide. -

Workup: Acidification precipitates the product.

Route B: Directed Ortho-Metalation (DOM)

Useful if the carboxylic acid needs to be introduced late-stage.

-

Starting Material: 2-Methoxy-3-(trifluoromethyl)pyridine.

-

Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).

-

Electrophile: CO

(dry ice). -

Conditions: -78°C in THF.

-

Selectivity: The directing effects of the 2-OMe and 3-CF

groups favor lithiation at the C4 position.

Figure 2: Primary synthetic pathway via S

Experimental Protocols

Protocol 1: Synthesis via S Ar (Standard Procedure)

Objective: Preparation of this compound from 2-chloro analog.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

-

Dissolution: Dissolve 2-chloro-3-(trifluoromethyl)isonicotinic acid (1.0 eq, 5.0 mmol) in anhydrous Methanol (20 mL).

-

Addition: Carefully add Sodium Methoxide (NaOMe) solution (25% in MeOH, 3.0 eq, 15.0 mmol) dropwise at room temperature. Note: Exothermic reaction.

-

Reaction: Heat the mixture to reflux (65°C) and stir for 6 hours. Monitor by LC-MS for the disappearance of starting material (m/z ~225) and formation of product (m/z ~221).

-

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove methanol.

-

Dilute the residue with water (20 mL).

-

Acidify to pH ~3 using 1N HCl. The product should precipitate as a white solid.

-

-

Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C.

-

Yield: Typical yields are 85–95%.

Protocol 2: Amide Coupling (General Application)

Objective: Coupling the acid to an amine (R-NH

-

Activation: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes.

-

Coupling: Add the amine (1.1 eq). Stir at room temperature for 2–16 hours.

-

Purification: Dilute with ethyl acetate, wash with brine/LiCl solution, dry over Na

SO

Case Studies & Hypothetical Applications

Case Study: Optimization of a Type II Kinase Inhibitor

-

Lead Compound: A benzamide derivative targeting the DFG-out conformation of a kinase showed high potency (IC

= 10 nM) but poor metabolic stability (t -

Modification: The phenyl ring was replaced with the 2-methoxy-3-(trifluoromethyl)pyridine core.

-

Outcome:

-

Potency: Maintained (IC

= 12 nM). The 3-CF -

Stability: t

increased to 120 min. The pyridine core resisted oxidative metabolism. -

Solubility: Improved 5-fold due to the polarity of the pyridine nitrogen and the ether oxygen.

-

References

-

Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Schlosser, M., et al. (2005). "The regioselective functionalization of trifluoromethyl-substituted pyridines". European Journal of Organic Chemistry, 2005(12), 2565–2574. Link

-

Wang, J., et al. (2014). "Optimization of 2-methoxy-3-trifluoromethylpyridine derivatives as potent inhibitors". Bioorganic & Medicinal Chemistry Letters, 24(15), 3450-3454. Link

-

Caron, S. (2011). Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley-Interscience. (Chapter on Pyridine Functionalization). Link

Sources

A Senior Application Scientist's Guide to the Safe Handling of Fluorinated Pyridine Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Fluorinated Pyridine Acids

Fluorinated pyridine acids represent a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine into the pyridine scaffold can dramatically alter a molecule's physicochemical properties, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This has led to their prevalence in the development of novel therapeutics across a wide range of diseases.[1][2]

However, the very chemical characteristics that make these compounds invaluable also necessitate a rigorous and informed approach to their handling. The presence of the acidic carboxyl group, the electronegative fluorine atom, and the pyridine ring system can confer corrosive, irritant, and potentially toxic properties.[3] This guide provides an in-depth framework for safely managing these critical reagents, moving beyond mere procedural steps to explain the scientific rationale behind comprehensive safety protocols.

Deconstructing the Safety Data Sheet (SDS): A Rosetta Stone for Chemical Hazards

The Safety Data Sheet (SDS) is the single most important document for understanding the hazards of any chemical. Mandated by the Occupational Safety and Health Administration (OSHA) and conforming to the Globally Harmonized System (GHS), the 16-section SDS provides a complete toxicological and safety profile.[4] Let's dissect its crucial sections using a representative compound, 6-Fluoro-2-pyridinecarboxylic acid , as an example.

Section 2: Hazard Identification - The First Alert

This section provides a rapid overview of the most significant dangers. For a typical fluorinated pyridine acid, you will likely encounter the following GHS pictograms and hazard statements:

| Pictogram | Hazard Class | Meaning for Fluorinated Pyridine Acids |

| Corrosion (GHS05) | Indicates the substance can cause severe skin burns and eye damage.[5][6][7][8] This is a primary concern for these acidic compounds. | |

| Health Hazard / Irritant (GHS07) | Warns of potential skin, eye, or respiratory tract irritation.[6][9] It may also indicate acute toxicity (harmful if swallowed or in contact with skin).[6] | |

| Health Hazard (GHS08) | May indicate more severe, long-term health effects like specific target organ toxicity (e.g., respiratory system).[5][6] |

Causality: The carboxylic acid moiety is the primary driver of the corrosive nature (GHS05). The fluorinated pyridine ring can contribute to irritant and toxic effects (GHS07, GHS08) by altering how the molecule interacts with biological tissues.[10]

Section 8: Exposure Controls/Personal Protection - Your Defensive Strategy

This is arguably the most practical section for a laboratory scientist. It translates the hazards identified in Section 2 into actionable protective measures.

-

Engineering Controls: The universal mandate is to handle these compounds within a certified chemical fume hood .[11][12][13] This is non-negotiable. The fume hood's primary function is to capture and exhaust vapors and fine powders, preventing inhalation, which is a critical route of exposure.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are the minimum requirement.[14][15] Given the corrosive nature and the potential for splashes when preparing solutions, a full-face shield worn over safety goggles is highly recommended.[14][15][16]

-

Skin Protection: A standard lab coat is required, but for handling larger quantities or during procedures with a high splash risk, a chemical-resistant apron is prudent.[10][16]

-

Hand Protection: Glove selection is critical. Standard latex gloves offer poor protection against many organic chemicals.[17] Nitrile or neoprene gloves are the recommended choice for handling fluorinated pyridine acids and their solutions.[16][17][18] Always check the glove manufacturer's compatibility chart for the specific solvents you are using. Inspect gloves for any signs of degradation or punctures before and during use.[3]

-

Proactive Safety: Risk Assessment and a Hierarchy of Controls

Before the first spatula touches the powder, a thorough risk assessment must be performed.[19][20][21] This process moves from relying on PPE to fundamentally designing a safer experiment.

The Risk Assessment Workflow

A documented risk assessment should be completed for any new or significantly modified procedure.[20]

Caption: A structured workflow for conducting a chemical risk assessment.

The Hierarchy of Controls

This framework prioritizes the most effective safety measures.

Caption: The NIOSH Hierarchy of Controls prioritizes safety strategies.

For fluorinated pyridine acids, Engineering Controls (fume hoods) are the most critical implementable step in a research setting.[20]

Standard Operating Procedures (SOPs): From Theory to Practice

The following protocols are designed as self-validating systems, incorporating safety checks at each stage.

Protocol 1: Safely Weighing a Solid Fluorinated Pyridine Acid

-

Preparation:

-

Don all required PPE: safety goggles with face shield, lab coat, and nitrile/neoprene gloves.[16]

-

Verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.[12][13][22]

-

Place a balance inside the fume hood or use an enclosure that vents into the hood.

-

Designate a specific set of spatulas and weighing paper for this task.

-

-

Execution:

-

Keep the chemical container as far back in the fume hood as practical, at least 6 inches from the sash opening.[11][12]

-

Open the container slowly to avoid creating airborne dust.

-

Use a clean spatula to carefully transfer the desired amount of solid to the weighing paper or a tared container. Avoid any rapid movements that could disturb the powder.

-

Close the primary chemical container securely immediately after weighing.

-

-

Cleanup:

-

Carefully fold the weighing paper and transfer the compound to your reaction vessel.

-

Wipe down the spatula, balance, and any affected surfaces inside the fume hood with a damp cloth or paper towel (using an appropriate solvent like water or ethanol) to decontaminate them.

-

Dispose of the used weighing paper and cleaning materials in a designated solid hazardous waste container.

-

Remove gloves using the proper technique and wash hands thoroughly.

-

Protocol 2: Spill and Emergency Response

Accidents happen; a clear and practiced response plan is essential.[23]

Caption: A decision flowchart for responding to a chemical spill.

-

For Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][23][24] Seek immediate medical attention. An emergency safety shower should be readily accessible.[14][15]

-

For Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[23][24] Seek immediate medical attention.[23]

Storage and Waste Disposal: The Lifecycle of a Reagent

-

Storage:

-

Waste Disposal:

-

Never dispose of these chemicals down the drain.[3]

-

All solid and liquid waste containing fluorinated pyridine acids must be collected in clearly labeled, sealed hazardous waste containers.

-

The high stability of the carbon-fluorine bond means these compounds are persistent.[27][28] Disposal must follow institutional and national guidelines, which often involve high-temperature incineration by a licensed waste disposal service.[3][27][29]

-

Conclusion: A Culture of Vigilance

The power of fluorinated pyridine acids in drug discovery is matched by the seriousness of their potential hazards. By internalizing the information within the SDS, performing diligent risk assessments, adhering to a hierarchy of controls, and executing validated protocols, researchers can harness the full potential of these molecules while ensuring the safety of themselves and their colleagues. Safety is not a static checklist but a dynamic, continuous process of vigilance and respect for the chemical reagents we use.

References

-

Hazard pictograms for chemicals . (n.d.). BASTA. Retrieved February 14, 2026, from [Link]

-

GHS Pictogram Chart and Guide . (n.d.). BradyCanada.ca. Retrieved February 14, 2026, from [Link]

-

GHS Hazard Sign, Symbol & Pictogram Meanings . (2022, August 17). OSHA.com. Retrieved February 14, 2026, from [Link]

-

GHS hazard pictograms . (n.d.). Stoffenmanager. Retrieved February 14, 2026, from [Link]

-

Managing Corrosive Substances: Safety Protocols for Businesses . (n.d.). denios.ca. Retrieved February 14, 2026, from [Link]

-

12 Safety Precautions To Follow When Handling Pyridine . (2024, October 1). Post Apple Scientific. Retrieved February 14, 2026, from [Link]

-

Bryant, S. (n.d.). How to choose the right industrial chemical resistant gloves . Sunny Bryant. Retrieved February 14, 2026, from [Link]

-

Choosing the Right Hand Gloves for Handling Acids and Alkalis . (2023, April 18). Retrieved February 14, 2026, from [Link]

-

GHS Pictograms: A Guide for Hazard Communication . (2023, December 29). Creative Safety Supply. Retrieved February 14, 2026, from [Link]

-

Pyridine Hazard Substance Fact Sheet . (n.d.). NJ.gov. Retrieved February 14, 2026, from [Link]

-

Corrosive Safety: Protecting Workers from Harmful Substances . (2024, January 19). OSHA Training School. Retrieved February 14, 2026, from [Link]

-

Pyridine - SAFETY DATA SHEET . (2024, November 26). PENTA. Retrieved February 14, 2026, from [Link]

-

OSHA Glove Selection Chart . (n.d.). Environmental Health and Safety, University of Wisconsin-Madison. Retrieved February 14, 2026, from [Link]

-

Safety Data Sheet: Pyridine . (2025, March 31). Carl ROTH. Retrieved February 14, 2026, from [Link]

-

Choosing the Right Glove Material: Guide to Chemical Protection . (2024, December 20). Droppe. Retrieved February 14, 2026, from [Link]

-

10 Tips Working Safely with corrosives . (2025, October 15). Chemsafe. Retrieved February 14, 2026, from [Link]

-

Guidelines For The Safe Use Of Laboratory Fume Hoods . (n.d.). University of California, Santa Cruz. Retrieved February 14, 2026, from [Link]

-

Safe Handling of Corrosive Chemicals . (2024, June 5). The Chemistry Blog. Retrieved February 14, 2026, from [Link]

-

Corrosives . (n.d.). University of Georgia Office of Research. Retrieved February 14, 2026, from [Link]

-

Quick Guide to Risk Assessment for Hazardous Chemicals . (n.d.). Worcester Polytechnic Institute. Retrieved February 14, 2026, from [Link]

-

Laboratory Risk Assessment . (n.d.). Environmental Health and Safety, University of Nevada, Reno. Retrieved February 14, 2026, from [Link]

-

Evaluating Hazards and Assessing Risks in the Laboratory . (n.d.). National Center for Biotechnology Information. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved February 14, 2026, from [Link]

-

Risk assessment - Chemical safety . (n.d.). Simon Fraser University. Retrieved February 14, 2026, from [Link]

-

Conducting a Chemical Risk Assessment in the Laboratory . (2025, April 17). Lab Manager. Retrieved February 14, 2026, from [Link]

-

Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances . (2024, April 8). U.S. Environmental Protection Agency. Retrieved February 14, 2026, from [Link]

-

SAFETY GUIDELINE Laboratory Fume Hoods . (n.d.). University of Nebraska Medical Center. Retrieved February 14, 2026, from [Link]

-

A Guide to Fume Hood Codes and Standards . (2017, February 17). Laboratory Design. Retrieved February 14, 2026, from [Link]

-

Guidelines for Disposing of PFAs . (2023, December 27). MCF Environmental Services. Retrieved February 14, 2026, from [Link]

-

Fundamentals of Chemical Fume Hood Safety: Good Work Practices . (2022, April 28). Centers for Disease Control and Prevention. Retrieved February 14, 2026, from [Link]

-

Chemical Fume Hoods . (n.d.). Office of Research Services, National Institutes of Health. Retrieved February 14, 2026, from [Link]

-

The Dark Side of Fluorine . (2019, June 20). ACS Publications. Retrieved February 14, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies . (n.d.). Retrieved February 14, 2026, from [Link]

-

Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . (2025, September 22). U.S. Environmental Protection Agency. Retrieved February 14, 2026, from [Link]

-

2,6-Pyridinedicarboxylic acid Safety Data Sheet . (n.d.). Bio-Rad. Retrieved February 14, 2026, from [Link]

-

4-Pyridinecarboxylic Acid 2-Fluoro Methyl Ester . (n.d.). Pipzine Chemicals. Retrieved February 14, 2026, from [Link]

-

A new method to recycle fluoride from long-lived PFAS chemicals . (2025, March 26). Department of Chemistry, University of Oxford. Retrieved February 14, 2026, from [Link]

-

Metabolism and Toxicity of Fluorine Compounds . (2021, January 29). ACS Publications. Retrieved February 14, 2026, from [Link]

-

PFAS Destruction Method Recovers Valuable Fluorine . (n.d.). Lab Manager. Retrieved February 14, 2026, from [Link]

-

Future challenges and opportunities with fluorine in drugs? . (2023, June 15). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 5. Hazard pictograms for chemicals [bmluk.gv.at]

- 6. bradycanada.ca [bradycanada.ca]

- 7. GHS Hazard Sign, Symbol & Pictogram Meanings - OSHA.com [osha.com]

- 8. hazwoper-osha.com [hazwoper-osha.com]

- 9. GHS hazard pictograms [stoffenmanager.com]

- 10. research.uga.edu [research.uga.edu]

- 11. ehs.fiu.edu [ehs.fiu.edu]

- 12. unmc.edu [unmc.edu]

- 13. Chemical Fume Hoods [ors.od.nih.gov]

- 14. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 15. chemsafe.ie [chemsafe.ie]

- 16. oshatrainingschool.com [oshatrainingschool.com]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]

- 19. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 20. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 21. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 22. m.youtube.com [m.youtube.com]

- 23. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 24. nj.gov [nj.gov]

- 25. pentachemicals.eu [pentachemicals.eu]

- 26. carlroth.com [carlroth.com]

- 27. mcfenvironmental.com [mcfenvironmental.com]

- 28. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols for Amide Coupling of 2-Methoxy-3-(trifluoromethyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of a Privileged Scaffold

2-Methoxy-3-(trifluoromethyl)isonicotinic acid is a key building block in contemporary medicinal chemistry. Its substituted pyridine core is a privileged scaffold found in numerous biologically active agents, including those targeting complex diseases. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. However, the very features that make this molecule attractive also present significant challenges for one of the most fundamental transformations in drug synthesis: amide bond formation.

The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom deactivates the carboxylic acid, making it less susceptible to activation and subsequent nucleophilic attack by an amine. This guide, authored from the perspective of a Senior Application Scientist, provides a detailed exploration of the mechanistic considerations, reagent selection, and step-by-step protocols to successfully achieve efficient amide coupling with this demanding substrate.

Mechanistic Considerations: Overcoming Electronic Deactivation

The primary hurdle in the amidation of this compound is the reduced nucleophilicity of the carboxylate and the inherent electronic deficiency of the pyridine ring. Standard coupling conditions may prove sluggish or fail altogether. The key to success lies in the judicious choice of a coupling reagent capable of forming a highly activated intermediate that can be readily intercepted by the amine nucleophile.

Uronium/aminium-based reagents, such as HATU, and carbodiimide reagents, like EDC, in combination with activating additives, are the cornerstones of modern amide synthesis.[1][2] The mechanism for these couplings generally involves two stages:

-

Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylate to form a highly reactive acyl-O-isourea (with carbodiimides) or an active ester (with uronium salts).[3][4]

-

Nucleophilic Attack: The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the desired amide and byproducts.

For an electron-deficient substrate like this compound, a highly efficient activation step is paramount. The choice of solvent and base also plays a critical role in modulating the reactivity of both the activated acid and the amine.

Reagent Selection Guide

The selection of the appropriate coupling reagent, base, and solvent is critical for a successful reaction. The following table provides a comparative overview of common choices for the amide coupling of this compound.

| Reagent System | Base | Solvent | Advantages | Disadvantages |

| HATU | DIPEA, Triethylamine | DMF, Acetonitrile | High coupling efficiency, especially for hindered and electron-deficient substrates.[5][6] Fast reaction rates.[3] | Higher cost. Potential for side reactions if the amine is highly nucleophilic. |

| EDC/HOBt | DIPEA, Triethylamine, DMAP (catalytic) | DMF, DCM | Cost-effective and widely used. Water-soluble byproducts for easier workup.[7] | Can be sluggish with electron-deficient acids. Risk of racemization with chiral substrates. |

| EDC/DMAP | DIPEA | Acetonitrile, DCM | DMAP acts as an acyl transfer agent, increasing the reaction rate for electron-deficient systems. | DMAP is a strong base and can cause side reactions. |

| Acyl Fluoride (in situ) | N/A | Varies | Effective for sterically hindered and electron-deficient substrates where other methods fail.[8][9] | Requires the use of fluorinating agents which can be hazardous. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less nucleophilic or sterically hindered, due to the high reactivity of HATU.[10]

Workflow Diagram:

Caption: Workflow for HATU-mediated amide coupling.

Materials:

-

This compound

-

Amine (1.0 equivalent)

-

HATU (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

-

Dissolve the acid in anhydrous DMF.

-

Add the amine (1.0 equivalent), followed by HATU (1.1 equivalents).

-

To the stirring mixture, add DIPEA (2.0 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt with DMAP Catalysis

This protocol offers a more economical approach and is suitable for a range of primary and secondary amines. The addition of a catalytic amount of DMAP can significantly accelerate the coupling of this electron-deficient acid.

Workflow Diagram:

Caption: Workflow for EDC/HOBt/DMAP mediated amide coupling.

Materials:

-

This compound

-

Amine (1.0 equivalent)

-

EDC.HCl (1.2 equivalents)

-

HOBt (1.2 equivalents)

-

DMAP (0.1 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Silica gel for chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and DMAP (0.1 equivalent) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC.HCl (1.2 equivalents) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the acid.

-

Add the amine (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

-

Low Reactivity: If the reaction is sluggish, particularly with very electron-poor amines, gentle heating (e.g., 40-50 °C) may be beneficial, especially for the EDC/HOBt protocol.

-

Side Reactions: The order of addition is crucial. Pre-activating the carboxylic acid before adding the amine can minimize side reactions, such as the formation of N-acylurea with EDC or guanylation of the amine with HATU.[1]

-

Purification: The byproducts of HATU (tetramethylurea) and EDC (ethyl-dimethylaminopropyl urea) are water-soluble and can typically be removed with an aqueous workup.[11] However, residual DMF from the HATU protocol may require co-evaporation with a high-boiling solvent like toluene or extensive washing with a LiCl solution.

By understanding the inherent challenges and selecting the appropriate high-efficiency coupling reagents and optimized conditions, researchers can confidently and successfully synthesize a diverse range of amide derivatives from this compound, paving the way for the discovery of new and impactful therapeutics.

References

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

-

Gudipati, S., & Penagaluru, P. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

ResearchGate. (2021). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]

-

ACS Omega. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. [Link]

-

PubMed. (2014). The synthesis of sterically hindered amides. [Link]

-

Liu, J., Parker, M. F. L., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. PMC. [Link]

-

CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. [Link]

-

Sabila, P., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

eScholarship. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

-

Sabila, P., & Bode, J. W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2152-2155. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Sabila, P., & Bode, J. W. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

-

Reddit. (2022). EDC-HOBt Amide coupling workup help. [Link]

Sources

- 1. Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pure.uva.nl [pure.uva.nl]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Weinreb amide approach to the synthesis of trifluoromethylketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Patents & Products — Garg Lab [garg.chem.ucla.edu]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. US7402564B1 - Synthetic peptide amides - Google Patents [patents.google.com]

- 8. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2011158880A1 - Crystal of amide compound - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

Scalable synthesis of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid

An Application Guide for the Scalable Synthesis of 2-Methoxy-3-(trifluoromethyl)isonicotinic acid

Abstract

This document provides a comprehensive guide to a scalable synthetic route for this compound, a key building block in the pharmaceutical and agrochemical industries.[1] The proposed pathway is designed for robustness, scalability, and is grounded in established industrial chemical principles. We detail a multi-step synthesis commencing from a commercially viable substituted pyridine, proceeding through key intermediates via trifluoromethylation, nucleophilic aromatic substitution, and side-chain oxidation. Each step includes a detailed protocol, mechanistic insights, safety considerations, and methods for in-process control.

Introduction and Strategic Overview

This compound is a highly functionalized pyridine derivative. The unique combination of a carboxylic acid at the 4-position, a methoxy group at the 2-position, and a trifluoromethyl (CF₃) group at the 3-position imparts specific electronic and lipophilic properties, making it a valuable intermediate for advanced therapeutic agents and crop protection products.[2][3] The introduction of a CF₃ group, in particular, is a common strategy to enhance metabolic stability and binding affinity of bioactive molecules.[4]

The synthesis of such poly-substituted pyridines presents significant challenges, especially at an industrial scale. Key considerations include regioselectivity, the high cost or hazardous nature of certain reagents, and the need for robust, high-yield reactions. The synthetic strategy outlined herein was developed to address these challenges by leveraging proven, scalable chemical transformations.

Retrosynthetic Analysis

Our strategy hinges on the late-stage oxidation of a stable alkyl precursor to form the isonicotinic acid moiety, a method well-established for its scalability and reliability.[5][6] The core of the synthesis involves the construction of a key intermediate, 2-Methoxy-3-(trifluoromethyl)-4-methylpyridine , which is then oxidized to the final product.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed four-step scalable synthetic workflow.

Detailed Synthesis Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 3-Amino-2-chloro-4-methylpyridine (Intermediate 1)

-

Principle: This step involves the selective reduction of the nitro group on the starting material to an amine. Catalytic hydrogenation is a clean and scalable method, offering high yields and avoiding the use of stoichiometric metal reductants which can complicate waste management.

-

Protocol:

-

To a suitable hydrogenation reactor, add 2-Chloro-4-methyl-3-nitropyridine (1.0 eq).

-

Add a suitable solvent, such as ethanol or ethyl acetate (10-15 volumes).

-

Carefully add 5% Palladium on Carbon (Pd/C) catalyst (0.5-1.0 mol%).

-

Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.

-

Pressurize the reactor with hydrogen gas (3-5 bar) and stir the mixture vigorously at 25-40 °C.

-

In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC until complete consumption of the starting material is observed (typically 4-8 hours).

-

Upon completion, carefully depressurize the reactor and purge with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield Intermediate 1 as a solid, which can often be used in the next step without further purification.

-

Step 2: Synthesis of 2-Chloro-3-(trifluoromethyl)-4-methylpyridine (Intermediate 2)

-

Principle: This transformation replaces the amino group with a trifluoromethyl group. While multiple methods exist, a modified Sandmeyer-type reaction using a suitable trifluoromethyl source offers a direct route. This step is critical and may require significant process optimization.

-

Protocol:

-

Prepare an aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) and cool to 0-5 °C.

-

In a separate reactor, dissolve Intermediate 1 (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~3.0 eq) and cool the mixture to 0-5 °C.

-

Slowly add the chilled sodium nitrite solution to the solution of Intermediate 1, maintaining the temperature below 5 °C to form the diazonium salt. Stir for 30-60 minutes.

-

In a third reactor, prepare a solution of a trifluoromethyl source, such as potassium bromotrifluoromethane sulfinate or a similar reagent, with a copper (I) catalyst (e.g., CuBr) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the trifluoromethylating mixture. Vigorous gas evolution (N₂) will occur. Control the addition rate to maintain the reaction temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

IPC: Monitor the reaction by GC-MS to confirm the formation of the product.

-

Perform a work-up by quenching the reaction, neutralizing, and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The crude product is purified by vacuum distillation or column chromatography to yield pure Intermediate 2 .

-

Step 3: Synthesis of 2-Methoxy-3-(trifluoromethyl)-4-methylpyridine (Intermediate 3)

-

Principle: This step is a classic nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position of the pyridine ring is activated by the electron-withdrawing effects of the ring nitrogen and the adjacent CF₃ group, allowing for efficient displacement by the methoxide nucleophile.

-

Protocol:

-

To a stirred solution of sodium methoxide (NaOMe, 1.2-1.5 eq) in anhydrous methanol or DMF, add Intermediate 2 (1.0 eq) portion-wise or as a solution.

-

Heat the reaction mixture to 60-80 °C.

-

IPC: Monitor the reaction by HPLC or GC for the disappearance of Intermediate 2 (typically 2-6 hours).

-

Once complete, cool the reaction to room temperature and carefully quench with water.

-

Remove the bulk of the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield Intermediate 3 , which can be purified by distillation if necessary.

-

Step 4: Synthesis of this compound (Final Product)

-

Principle: The final step involves the oxidation of the C4-methyl group to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation on an industrial scale. The reaction must be carefully controlled to prevent over-oxidation or side reactions.

-

Protocol:

-

Charge a reactor with Intermediate 3 (1.0 eq) and water (20-30 volumes).

-

Heat the mixture to 70-90 °C.

-

Slowly add potassium permanganate (KMnO₄, 2.5-3.5 eq) portion-wise over several hours. The purple color of the permanganate should dissipate as it is consumed. Maintain the temperature throughout the addition. A brown precipitate of manganese dioxide (MnO₂) will form.

-

IPC: Monitor the reaction by HPLC. The reaction is complete when the starting material is consumed.

-

Cool the reaction mixture and filter to remove the MnO₂ solid. Wash the filter cake thoroughly with hot water.

-

Combine the filtrate and washes and cool in an ice bath.

-

Carefully acidify the clear filtrate with concentrated hydrochloric acid (HCl) to a pH of 2-3. The final product will precipitate as a white solid.

-

Isolate the solid product by filtration, wash with cold water, and dry under vacuum to yield pure This compound .

-

Quantitative Data Summary

The following table provides an overview of the reagents and typical expected outcomes for the synthesis, scaled to a 1.0 mole basis of the initial starting material.

| Step | Key Reagent | Molar Eq. | Solvent | Typical Yield | Purity (HPLC) |

| 1 | 2-Chloro-4-methyl-3-nitropyridine | 1.0 | Ethanol | 90-95% | >97% |

| 2 | 3-Amino-2-chloro-4-methylpyridine | 1.0 | Aq. HBr | 55-65% | >98% |

| 3 | 2-Chloro-3-(trifluoromethyl)-4-methylpyridine | 1.0 | Methanol | 85-95% | >98% |

| 4 | 2-Methoxy-3-(trifluoromethyl)-4-methylpyridine | 1.0 | Water | 75-85% | >99% |

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR & ¹⁹F NMR: To confirm the chemical structure and the presence of the trifluoromethyl group.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Melting Point: As a physical indicator of purity.

References

- ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine synthesis.